Cas no 225939-34-4 (3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde)

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde structure
225939-34-4 structure
Nome del prodotto:3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde
Numero CAS:225939-34-4
MF:C12H14O3
MW:206.237763881683
MDL:MFCD02624509
CID:244782
PubChem ID:881329

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
    • 3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde
    • 3-allyl-5-ethoxy-4-hydroxybenzaldehyde(SALTDATA: FREE)
    • Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)-
    • 3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde
    • AC1LH3U8
    • CTK4E9788
    • MolPort-000-996-898
    • Oprea1_597898
    • STK498308
    • AKOS000283221
    • Benzaldehyde, 3-ethoxy-4-hydroxy-5-(2-propenyl)- (9CI)
    • SR-01000233386-1
    • CHEMBL1565707
    • GCRUTWYFGMDAHH-UHFFFAOYSA-N
    • VS-02017
    • HMS2649C23
    • Cambridge id 6387364
    • CS-0315029
    • 3-ethoxy-4-hydroxy-5-prop-2-enylbenzaldehyde
    • 225939-34-4
    • MLS000716624
    • SCHEMBL3206030
    • SR-01000233386
    • SMR000278141
    • DTXSID00358215
    • MFCD02624509
    • BB 0243141
    • MDL: MFCD02624509
    • Inchi: InChI=1S/C12H14O3/c1-3-5-10-6-9(8-13)7-11(12(10)14)15-4-2/h3,6-8,14H,1,4-5H2,2H3
    • Chiave InChI: GCRUTWYFGMDAHH-UHFFFAOYSA-N
    • Sorrisi: C=CCC1=C(C(=CC(=C1)C=O)OCC)O

Proprietà calcolate

  • Massa esatta: 206.09432
  • Massa monoisotopica: 206.094
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 5
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • Densità: 1.118
  • Punto di ebollizione: 334.1°C at 760 mmHg
  • Punto di infiammabilità: 126.2°C
  • Indice di rifrazione: 1.565
  • PSA: 46.53
  • LogP: 2.33190

3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB217563-1g
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde, 95%; .
225939-34-4 95%
1g
€179.70 2025-02-11
Fluorochem
059351-5g
3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde
225939-34-4 95%
5g
£257.00 2022-03-01
Fluorochem
059351-1g
3-Allyl-5-ethoxy-4-hydroxy-benzaldehyde
225939-34-4 95%
1g
£88.00 2022-03-01
TRC
E677445-100mg
3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde
225939-34-4
100mg
$ 65.00 2022-06-05
TRC
E677445-500mg
3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde
225939-34-4
500mg
$ 115.00 2022-06-05
eNovation Chemicals LLC
Y1250641-1g
Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)-
225939-34-4 95%
1g
$165 2024-06-07
eNovation Chemicals LLC
Y1250641-1g
Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)-
225939-34-4 95%
1g
$165 2025-02-19
1PlusChem
1P006Y08-1g
Benzaldehyde,3-ethoxy-4-hydroxy-5-(2-propen-1-yl)-
225939-34-4 95%
1g
$101.00 2025-02-21
A2B Chem LLC
AD23208-1g
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
225939-34-4 95%
1g
$87.00 2024-04-20
Ambeed
A762275-5g
3-Allyl-5-ethoxy-4-hydroxybenzaldehyde
225939-34-4 95+%
5g
$212.0 2024-04-21
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:225939-34-4)3-ethoxy-4-hydroxy-5-(prop-2-en-1-yl)benzaldehyde
A1148072
Purezza:99%
Quantità:5g
Prezzo ($):191.0